molecular formula C24H29OPSi B6319249 [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane CAS No. 238403-27-5

[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane

Cat. No.: B6319249
CAS No.: 238403-27-5
M. Wt: 392.5 g/mol
InChI Key: OYGCHINHVXAYDG-UHFFFAOYSA-N
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Description

[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane is a phosphane derivative featuring a tert-butyldimethylsilyl (TBS)-protected hydroxyl group on a para-substituted phenyl ring. The compound combines a diphenylphosphane moiety with a sterically bulky silyl ether, making it notable for applications in coordination chemistry and catalysis. The TBS group enhances stability against oxidation and hydrolysis compared to unprotected hydroxyl analogs, while the phosphane group enables its use as a ligand in transition metal complexes .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29OPSi/c1-24(2,3)27(4,5)25-20-16-18-23(19-17-20)26(21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGCHINHVXAYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29OPSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane typically involves the following steps:

    Formation of the tert-Butyl-dimethyl-silanyloxy Group: This step involves the reaction of tert-butyl-dimethylsilyl chloride with a phenol derivative to form the tert-butyl-dimethyl-silanyloxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Attachment of the Phosphane Group: The next step involves the introduction of the diphenyl-phosphane group to the phenyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphane precursor and a phenylboronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphane oxides.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the phosphane group, potentially converting it to a phosphine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Phosphane Oxides: Formed through oxidation reactions.

    Phosphines: Resulting from reduction reactions.

    Functionalized Phenyl Derivatives: Obtained through substitution reactions.

Scientific Research Applications

[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane: finds applications in various scientific domains:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules, serving as a building block for drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane exerts its effects is primarily through its ability to coordinate with metal centers. The phosphane group acts as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, enhancing the selectivity and stability of the metal-ligand complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with three classes of analogs: arylphosphanes with different substituents, phosphate esters, and silyl-protected organophosphorus compounds.

2.1.1. Bis-(3,5-dimethylpyrazolyl)phenylphosphane
  • Structure : Phenylphosphane substituted with 3,5-dimethylpyrazolyl groups.
  • Key Differences: Pyrazolyl substituents are stronger electron donors than phenyl or silyloxy groups, leading to distinct coordination behavior with metals. This compound forms stable complexes with transition metals but lacks the hydrolytic stability conferred by the TBS group .
  • Applications : Primarily used in coordination chemistry for synthesizing metal complexes with tailored redox properties.
2.1.2. tert-Butylphenyl Diphenyl Phosphate
  • Structure : Phosphate ester with tert-butylphenyl and diphenyl substituents (CAS 56803-37-3, MW 382.39).
  • Key Differences : A phosphate ester (O=P(O−)3 derivative) rather than a phosphane (PH3 derivative). The tert-butyl group provides steric bulk but lacks the hydrolytic lability of the TBS group.
  • Applications : Industrial plasticizer and flame retardant due to its thermal stability and low volatility .
2.1.3. Silyl-Protected Nucleotide Derivatives
  • Example : Compound 9 from contains a TBS-protected hydroxyl group but within a nucleotide framework.
  • Key Differences : The TBS group here stabilizes a hydroxyl group during oligonucleotide synthesis, contrasting with its role in modifying phosphane reactivity in the target compound.

Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol) Substituents Phosphorus Group Stability Key Applications
[4-(TBS-O)-phenyl]-diphenyl-phosphane ~450 (estimated) TBS-protected hydroxyl Phosphane High (hydrolytic/oxidative) Catalysis, ligand design
Bis-(3,5-dimethylpyrazolyl)phenylphosphane Not reported 3,5-dimethylpyrazolyl Phosphane Moderate Metal coordination
tert-Butylphenyl diphenyl phosphate 382.39 tert-Butylphenyl, diphenyl Phosphate ester High (thermal) Plasticizers, flame retardants
  • Steric Effects : The TBS group in the target compound introduces greater steric hindrance than tert-butyl or pyrazolyl groups, influencing metal-ligand bond angles and catalytic activity.
  • Solubility: The TBS group enhances lipophilicity, improving solubility in non-polar solvents compared to unmodified phosphanes .

Biological Activity

[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H29OPSi, featuring a phosphane group attached to a phenyl ring that is further substituted with a tert-butyl-dimethyl-silanyloxy group. This unique structure contributes to its reactivity and potential biological interactions.

Antioxidant Properties

Research indicates that phosphane compounds can exhibit antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. The presence of the silanyloxy group may enhance the electron-donating ability of the phosphane, potentially increasing its efficacy as an antioxidant agent.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compoundTBDScavenging free radicals
Other PhosphanesTBDVaries

Anti-inflammatory Effects

Phosphane derivatives have been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory pathways, including the NF-κB signaling pathway, which is a common target for anti-inflammatory agents.

Case Study: Inhibition of NF-κB

In a study assessing various phosphane compounds, this compound demonstrated significant inhibition of NF-κB activation in A549 cells stimulated with TNF-α. The IC50 value for this inhibition was found to be approximately 2.83 µM, indicating potent anti-inflammatory activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's structure allows it to donate electrons effectively, neutralizing free radicals.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
  • Cell Signaling Modulation : By affecting signaling pathways such as NF-κB, the compound can modulate cellular responses to inflammation.

Q & A

Q. What synthetic routes are commonly employed to prepare [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane?

The synthesis typically involves two key steps: (1) introduction of the tert-butyldimethylsilyl (TBS) protecting group to a phenolic hydroxyl group and (2) phosphination. For example, the TBS group is introduced via silylation of 4-hydroxyphenyl precursors using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) . Subsequent phosphination may involve reacting the silylated intermediate with diphenylphosphine under inert conditions. Alternative routes may use tert-butanol derivatives as starting materials, as seen in analogous phosphine syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H and ³¹P NMR are critical for verifying the presence of the phosphine group (δ ~–5 to –20 ppm for P(III)) and silyl ether.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the molecular geometry, as demonstrated for structurally related phosphanylbenzoic acid derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., expected [M+H]⁺ or [M+Na]⁺ peaks).

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

The phosphine moiety is prone to oxidation. Key protocols include:

  • Conducting reactions under inert gas (N₂ or Ar) using Schlenk lines or gloveboxes.
  • Storing the compound under an inert atmosphere at low temperatures (e.g., –20°C).
  • Monitoring for oxidation byproducts (e.g., phosphine oxide) via ³¹P NMR .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence the electronic and steric properties of this phosphine ligand in catalysis?

The TBS group serves dual roles:

  • Steric Shielding : The bulky tert-butyl moiety hinders coordination of competing ligands, enhancing selectivity in metal-catalyzed reactions.
  • Electronic Effects : The electron-donating silyl ether stabilizes electron-deficient metal centers, as observed in analogous fluorous phosphine systems . Comparative studies with non-silylated analogs (e.g., triphenylphosphine) can quantify these effects via reaction kinetics or computational modeling.

Q. What strategies resolve contradictions in catalytic activity data between different research groups?

Discrepancies may arise from:

  • Trace Oxidation : Even minor phosphine oxide contamination (from air exposure) can deactivate catalysts. Validate purity via ³¹P NMR and repeat syntheses under stricter inert conditions .
  • Metal-Ligand Ratio Variations : Optimize stoichiometry using Job’s plot analysis or isothermal titration calorimetry (ITC).
  • Solvent Effects : Screen solvents with varying donor strengths (e.g., THF vs. toluene) to identify optimal reaction media.

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations can model:

  • Metal-Phosphine Bond Strength : Binding energy with Pd(0) or Ni(0) centers correlates with catalytic turnover.
  • Transition-State Geometries : Assess steric hindrance during oxidative addition or reductive elimination steps. Reference studies on similar ligands (e.g., triphenylphosphine) to benchmark computational accuracy .

Methodological Tables

Table 1: Key Characterization Data for [4-(TBS-oxy)-phenyl]-diphenyl-phosphane

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ 0.18 (s, Si(CH₃)₂), 1.03 (s, C(CH₃)₃)
³¹P NMR (CDCl₃)δ –12.5 to –15.0 (P(III))
SC-XRDP–C bond length: ~1.82 Å
HRMS (ESI+)[M+Na]⁺: m/z calculated for C₃₀H₃₃OPSi

Table 2: Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low silylation yieldIncrease imidazole/TBSCl ratio (2:1)
Phosphine oxidationPurge solvents with Ar for >30 minutes
Crystallization failureUse slow vapor diffusion (hexane/CH₂Cl₂)

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